Nickel selenate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

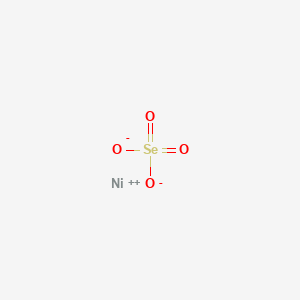

Nickel selenate is an inorganic compound with the chemical formula NiSeO₄. It typically exists in its hexahydrate form, NiSeO₄·6H₂O, which is a green-colored solid. This compound is known for its various applications in different fields, including chemistry, biology, and industry. This compound is particularly notable for its thermal properties and its ability to undergo color changes when subjected to different temperatures.

Mechanism of Action

Target of Action

Nickel selenate, a compound of nickel and selenium, is primarily targeted at various biochemical pathways in organisms. Nickel compounds have been applied in several fields, such as sensor, catalyst, biomedicine, and magnetic . The selenate has been applied in human health, such as in the microbiology field, to increase insulin sensitization and also to sensitize cancerized cells that are resistant against drugs .

Mode of Action

This compound interacts with its targets through various mechanisms. For instance, it can induce changes in the crystal structure of materials, which is confirmed by X-ray powder diffraction . This interaction results in visual changes in photo-DSC .

Biochemical Pathways

This compound affects several biochemical pathways. Nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, and these essential enzymes catalyze a variety of remarkable chemical reactions . The biology of nickel encompasses many components beyond the enzymes themselves, including multiple types of membrane transporters, metallochaperones, and regulators, which are critical for maintaining and distributing healthy levels of nickel .

Pharmacokinetics

The thermal behavior of this compound hexahydrate has been characterized by simultaneous thermogravimetry–differential thermal analysis and differential scanning calorimetry . This information could be crucial for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of this compound’s action are complex. Nickel causes a reduction in growth and vitality of roots, probably through increased lipid peroxidation . The application of Se(IV) to a Ni-contaminated medium resulted in a further reduction of growth . Moreover, disruption of LLPS in cells promotes the expression of nickel transporter (nik) genes, which are negatively regulated by NikR .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, soil moisture, organic matter, pH levels, soil texture, and microorganisms can affect selenium bioavailability/speciation in soil . Moreover, the shortcomings of biological methods are a slow removal rate and sensitive nature of microorganisms to environmental factors such as pH, temperature, high Se oxyanions concentration and the presence of toxic co-pollutants, which can inhibit the growth and biological activity of the microorganisms and adversely affects the removal efficiency .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Nickel selenate are not fully understood yet. It is known that this compound can interact with various biomolecules. For instance, it has been reported that this compound can interact with enzymes and proteins, potentially influencing their function

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For example, it has been observed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can undergo degradation over time, potentially influencing its long-term effects on cellular function . Additionally, the stability of this compound can vary depending on the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been observed that low doses of this compound can have beneficial effects, while high doses can lead to toxic or adverse effects . The specific dosage effects of this compound can vary depending on the animal model and the specific conditions of the experiment.

Metabolic Pathways

This compound can be involved in various metabolic pathways. For instance, it has been suggested that this compound can interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

This compound can be transported and distributed within cells and tissues. For instance, it has been suggested that this compound can interact with transporters or binding proteins, potentially influencing its localization or accumulation

Subcellular Localization

The subcellular localization of this compound can vary depending on the specific conditions of the experiment. For instance, it has been suggested that this compound can be localized in specific compartments or organelles within the cell . The specific subcellular localization of this compound can vary depending on the cell type and the specific conditions of the experiment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel selenate can be synthesized through the reaction of nickel(II) carbonate with selenic acid. The reaction proceeds as follows:

NiCO3+H2SeO4→NiSeO4+H2O+CO2

This reaction is typically carried out in an aqueous solution, and the resulting this compound can be crystallized by evaporating the water.

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving nickel(II) oxide or nickel(II) hydroxide in selenic acid. The reaction conditions are carefully controlled to ensure the complete dissolution of the nickel compound and the formation of this compound. The solution is then concentrated and cooled to crystallize the this compound hexahydrate.

Chemical Reactions Analysis

Types of Reactions: Nickel selenate undergoes several types of chemical reactions, including thermal decomposition, reduction, and complex formation.

Thermal Decomposition: When heated, this compound hexahydrate loses its water molecules and decomposes into nickel selenite, which further decomposes into nickel oxide and selenium dioxide at higher temperatures:

NiSeO4⋅6H2O→NiSeO4→NiSeO3→NiO+SeO2

Reduction: this compound can be reduced to nickel selenide using reducing agents such as hydrogen gas or sodium borohydride:

NiSeO4+4H2→NiSe+4H2O

Complex Formation: this compound can form complexes with various ligands, such as ammonia or ethylenediamine, resulting in the formation of coordination compounds.

Scientific Research Applications

Nickel selenate has a wide range of applications in scientific research, including:

Chemistry:

- Used as a precursor in the synthesis of other nickel and selenium compounds.

- Employed in the preparation of nickel selenide, which is used as a catalyst in various chemical reactions.

Biology:

- Investigated for its potential role in enhancing insulin sensitivity and sensitizing cancer cells to chemotherapy drugs.

Medicine:

- Studied for its antioxidant properties and potential therapeutic applications in treating diseases related to oxidative stress.

Industry:

- Utilized in the production of luminescent materials and sensors.

- Applied in the synthesis of Tutton salts, which are used in various industrial processes.

Comparison with Similar Compounds

Nickel selenate can be compared with other similar compounds, such as nickel sulfate, nickel selenide, and cobalt selenate.

Nickel Sulfate:

- Similar to this compound in terms of its chemical structure and properties.

- Used in electroplating, battery production, and as a catalyst in various chemical reactions.

Nickel Selenide:

- A reduced form of this compound.

- Used as a catalyst in hydrogenation reactions and as an electrode material in batteries.

Cobalt Selenate:

- Similar to this compound but contains cobalt instead of nickel.

- Used in the synthesis of cobalt selenide, which is employed in various catalytic and electronic applications.

This compound is unique due to its specific thermal properties, color-changing behavior, and its wide range of applications in different fields. Its ability to form complexes and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No. |

15060-62-5 |

|---|---|

Molecular Formula |

H2NiO4Se |

Molecular Weight |

203.68 g/mol |

IUPAC Name |

nickel;selenic acid |

InChI |

InChI=1S/Ni.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

WQTZVKFAQJMKRZ-UHFFFAOYSA-N |

SMILES |

[O-][Se](=O)(=O)[O-].[Ni+2] |

Canonical SMILES |

O[Se](=O)(=O)O.[Ni] |

Key on ui other cas no. |

15060-62-5 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Q1: What is the crystal structure of Nickel selenate hexahydrate?

A1: this compound hexahydrate (NiSeO4·6H2O) crystallizes in a tetragonal crystal system. [] It belongs to either the P41212 or P43212 space group, with four molecules contained within its unit cell. The unit cell dimensions are a = b = 6.926 Å and c = 18.414 Å. []

Q2: How does the atomic weight of the alkali metal in double selenates of the Nickel group affect the compound's properties?

A2: Studies on double selenates of the nickel group, specifically those with the formula R2Ni(SeO4)2·6H2O (where R represents potassium, rubidium, cesium, or ammonium), reveal a correlation between the alkali metal's atomic weight and the compound's morphological and physical properties. [] This trend aligns with observations made in analogous double sulfate series and isomorphous magnesium and zinc double selenate groups. []

Q3: What are the thermal decomposition properties of this compound hydrates?

A3: Several studies have investigated the thermal decomposition of different this compound hydrates using techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and X-ray powder diffraction. [, ] These studies provide insights into the dehydration processes and phase transitions occurring at various temperatures.

Q4: Are there any known organic compounds that can template the formation of new this compound structures?

A4: Yes, research shows that piperazine (pip) can act as a template for the formation of a new this compound compound. [, ] The resulting compound, (H2pip)2, has been synthesized and characterized, revealing its unique crystal structure, thermal decomposition behavior, and magnetic properties. [, ]

Q5: What methods are used to study the solubility of this compound in aqueous systems?

A5: Researchers utilize various methods to investigate the solubility of this compound in aqueous systems. One approach involves the isopiestic method, which was employed to determine the water activity in binary solutions of Li2SeO4-H2O at 25°C. [] Additionally, physicochemical analysis methods are used to investigate solubilities in ternary systems like Li2SeO4-NiSeO4-H2O. []

Q6: What theoretical models are used to analyze the thermodynamic properties of this compound solutions?

A6: The Pitzer ion-interaction model is frequently employed for the thermodynamic analysis of this compound solutions. [] This model allows for the calculation of crucial thermodynamic functions, including binary and ternary parameters of interionic interaction and thermodynamic solubility products. [] These calculations enable the generation of theoretical solubility isotherms, which can be compared to experimental data for validation.

Q7: How is this compound characterized?

A7: this compound can be characterized using a variety of techniques. X-ray diffraction analysis is used to determine its crystal structure, including bond lengths and angles within the selenate anion (SeO4). [] Thermal analysis methods such as TG, DTA, and DSC are used to study its thermal stability and decomposition pathways. [, ] Additionally, spectroscopic techniques, while not explicitly mentioned in the provided abstracts, are likely used to further characterize the compound. These may include infrared (IR) spectroscopy to probe vibrational modes and UV-Vis spectroscopy to investigate electronic transitions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)

![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)